molecular formula C18H15ClN4OS B2878404 N-(3-chloro-2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872988-04-0

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Numéro de catalogue B2878404
Numéro CAS: 872988-04-0
Poids moléculaire: 370.86
Clé InChI: XMMFUJDZLRLYAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications.

Applications De Recherche Scientifique

Glutaminase Inhibitors for Cancer Therapy

One study discusses the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These compounds, including analogs structurally related to N-(3-chloro-2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, showed potential in inhibiting glutaminase activity, which is crucial for the proliferation of cancer cells. The research highlighted how certain analogs exhibit similar potency and better solubility compared to BPTES, with implications for treating lymphoma in vitro and in mouse models (Shukla et al., 2012).

Antiasthma Agents

Another study focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Through chemical synthesis and pharmacological testing, compounds were found to act as mediator release inhibitors, which could contribute to the development of new treatments for asthma. This research highlights the broader applicability of compounds within the same chemical family, underscoring the potential for this compound in similar therapeutic contexts (Medwid et al., 1990).

PI3K/mTOR Dual Inhibitors

Research into structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has also been conducted, exploring various 6,5-heterocycles to improve metabolic stability. This study provides insight into the design of potent and efficacious inhibitors with minimal metabolic deacetylation, suggesting the value of this compound analogs in targeting PI3Kα and mTOR pathways for cancer treatment (Stec et al., 2011).

Antimicrobial Agents

A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety revealed promising antimicrobial properties. This research underlines the potential of such compounds, including those related to this compound, in developing new antimicrobial agents (Darwish et al., 2014).

Molecular Docking and In Vitro Screening

Additionally, the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been explored. This study assesses the binding energies of these compounds on target proteins, demonstrating their antimicrobial and antioxidant activities. Such findings indicate the chemical versatility and potential biomedical applications of this compound and its analogs (Flefel et al., 2018).

Propriétés

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-12-14(19)3-2-4-15(12)21-17(24)11-25-18-6-5-16(22-23-18)13-7-9-20-10-8-13/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMFUJDZLRLYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.